molecular formula C7H6N2S B044365 Thieno[3,2-b]pyridin-6-amine CAS No. 115063-92-8

Thieno[3,2-b]pyridin-6-amine

Cat. No. B044365
M. Wt: 150.2 g/mol
InChI Key: ZEPHVTQYZYJBCT-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-6-amine is a heterocyclic compound that has attracted interest due to its diverse chemical and physical properties. It serves as a core structure for the synthesis of various derivatives with significant biological and chemical applications.

Synthesis Analysis

Thieno[3,2-b]pyridine derivatives are synthesized through several methods, including the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding thieno[3,2-b]pyridine with a significant overall yield. This compound undergoes further reactions to produce various derivatives with different substituents (Klemm & Louris, 1984). Another notable method involves microwave-assisted synthesis, which has been applied to produce 2-amino derivatives of thieno[2,3-b]pyridin-2-amine in fair to good yields (Ankati & Biehl, 2010).

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridin-6-amine and its derivatives has been extensively studied through spectral data. These compounds demonstrate aromatic character and possess a variety of substituents that influence their chemical behavior and reactivity (Klemm, Johnson, & White, 1970).

Chemical Reactions and Properties

Thieno[3,2-b]pyridin-6-amine undergoes electrophilic substitution, lithiation, and conversion into derivatives with halo, formyl, acetyl, and hydroxymethyl substituents. These reactions showcase its versatility in synthetic chemistry (Klemm & Louris, 1984).

Scientific Research Applications

“Thieno[3,2-b]pyridin-6-amine” is a type of heterocyclic compound that is part of the broader class of thienopyridines . Thienopyridines are known for their wide range of pharmacological activities, which can include:

  • Antiviral Activity : Some thienopyridines have been found to have antiviral properties . The methods of application and results would vary depending on the virus and the specific thienopyridine derivative.

  • Anti-Inflammatory Activity : Thienopyridines can also exhibit anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .

  • Antimicrobial Activity : Thienopyridines can have antimicrobial properties, potentially making them useful in the treatment of various bacterial infections .

  • Antidiabetic Activity : Some thienopyridines have been studied for their potential use in treating diabetes .

  • Antihypertensive Activity : Thienopyridines may also have antihypertensive effects, which could make them useful in managing high blood pressure .

Safety And Hazards

The safety information for thieno[3,2-b]pyridin-6-amine dihydrochloride indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard and precautionary statements were not provided in the search results .

Future Directions

Thieno[3,2-b]pyridin-6-amine and its derivatives are an important class of biologically active compounds that have attracted the attention of many researchers . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

thieno[3,2-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPHVTQYZYJBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602983
Record name Thieno[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridin-6-amine

CAS RN

115063-92-8
Record name Thieno[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-acetamidothieno[3,2-b]pyridine (2.29 g, 12 mmol) in ethanol (35 ml) and concentrated hydrochloric acid (15 ml) was warmed at 80° C. for two hours. This mixture was diluted with water and made basic by the addition of sodium hydroxide solution. The product was extracted into methylene chloride, dried over anhydrous sodium sulfate and then filtered through a pad of charcoal and the solvent was evaporated to give pure product (1.36 g, 76% yield), m.p. 121°-123° C.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

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